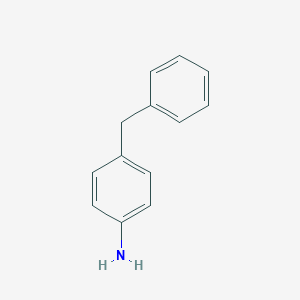

4-Benzylaniline

Vue d'ensemble

Description

4-Benzylaniline, also known as para-benzylaniline or para-toluidine, is an organic compound with the molecular formula C7H9N. It is a white crystalline solid that is soluble in water and alcohols. This compound is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the manufacture of rubber additives and as a photographic developer.

Applications De Recherche Scientifique

Synthèse d'autres composés chimiques

4-Benzylaniline, également connue sous le nom de 4-Aminodiphénylméthane, est souvent utilisée comme matière première dans la synthèse d'autres composés chimiques . Par exemple, elle peut être utilisée pour synthétiser le 2-amino-6-benzylbenzothiazole (SKA-7), le 2-((4-benzylphénylamino)méthylène)-malonate d'éthyle, la bis(4-benzylphényl)-urée, le 3:5-dibromo-4-aminodiphénylméthane par traitement avec une solution de brome et le 3:5-di-iodo-4-aminodiphénylméthane par réaction d'iodation en utilisant un réactif d'iodation approprié .

Applications en chimie verte

This compound a été utilisée dans des méthodologies de chimie verte pour la synthèse de bases de Schiff . Un extrait lyophilisé de jus de fruits rouges naturels a été utilisé comme catalyseur acide naturel pour la synthèse de la N-benzylaniline à partir de benzaldéhyde et d'aniline . Les méthodes de chimie verte proposées sont pratiques, abordables, simples, assurent une extraction plus efficace et montrent une efficacité maximale .

Activité antioxydante

Les bases de Schiff synthétisées à partir de this compound ont été testées pour leur activité antioxydante . L'efficacité cutanée antioxydante de ces bases de Schiff a été testée par application sur une peau humaine saine .

Applications pharmaceutiques

Les bases de Schiff, qui peuvent être synthétisées à partir de this compound, sont connues pour présenter des propriétés antibactériennes, antifongiques, herbicides et cliniques modérées . Ces propriétés sont largement attribuées à leur liaison azométhine .

Propriétés catalytiques

Les bases de Schiff dérivées de this compound possèdent également des propriétés catalytiques

Safety and Hazards

4-Benzylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

It’s known that 4-benzylaniline can undergo hydrochlorination in the presence of hcl to yield this compound hydrochloride . This suggests that it can participate in chemical reactions and potentially interact with biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets. For instance, it has been shown that this compound can undergo hydrochlorination in the presence of HCl .

Analyse Biochimique

Biochemical Properties

4-Benzylaniline can participate in various biochemical reactions. It can undergo hydrochlorination in the presence of HCl to yield this compound hydrochloride

Molecular Mechanism

It is known to undergo various chemical reactions, such as hydrochlorination

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied. It has been found that this compound undergoes hydrochlorination in the presence of HCl to yield this compound hydrochloride

Propriétés

IUPAC Name |

4-benzylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTRNCFZFQIWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150423 | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1135-12-2 | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminodiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

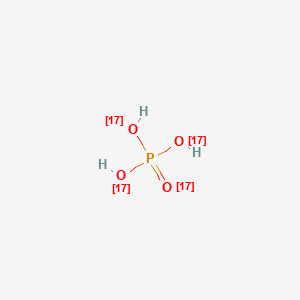

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

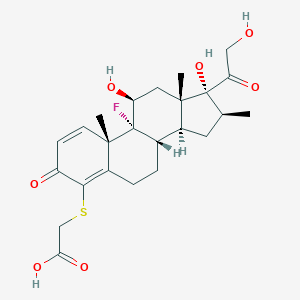

Feasible Synthetic Routes

Q & A

Q1: How does the formation of 4-benzylaniline hydrochloride impact industrial processes?

A2: The formation of this compound hydrochloride during isocyanate production presents a challenge as it precipitates out of the reaction mixture due to its low solubility []. This necessitates additional steps for the recovery of this compound, impacting the overall efficiency and cost of the process. Research has focused on understanding the factors influencing the formation and stability of this salt to develop effective recovery strategies.

Q2: What spectroscopic techniques are useful for characterizing this compound and its hydrochloride salt?

A3: Several spectroscopic techniques prove invaluable for analyzing this compound and related compounds. Infrared (IR) spectroscopy, including inelastic neutron scattering (INS), allows for detailed vibrational assignments, distinguishing between the amine and its hydrochloride salt []. Additionally, ¹H NMR spectroscopy provides insights into the solution-phase chemistry of this compound, helping to monitor its liberation from the hydrochloride salt under different reaction conditions [].

Q3: Can you describe the reaction involving the hydrochlorination of this compound in chlorobenzene?

A4: The hydrochlorination of this compound in chlorobenzene leads to the formation of this compound hydrochloride []. This reaction involves the interaction of gaseous hydrogen chloride with the solvent, chlorobenzene. The product, this compound hydrochloride, exhibits a distinct infrared spectrum characterized by a strong Fermi resonance interaction, differentiating it from the starting material [].

Q4: What is the role of computational chemistry in understanding this compound and its reactions?

A5: Computational methods, such as Density Functional Theory (DFT) calculations and the PIXEL method, have been employed to gain insights into the structural properties and energetics of this compound and its hydrochloride salt []. These methods provide valuable information about lattice energies, intermolecular interactions, and solubility, contributing to a more comprehensive understanding of these compounds and their behavior in various chemical processes [].

Q5: Beyond its industrial uses, does this compound have other applications?

A6: Interestingly, research has explored the use of this compound as a targeting group for fluorescent probes designed to visualize hERG channels in living cells []. A fluorescent probe, CBH, utilizes the unique properties of this compound to enable the imaging and potential quantitative analysis of hERG channels, particularly in tumor cells []. This application highlights the versatility of this compound in scientific research beyond its traditional industrial role.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)